molecular formula C20H18F3N3O2S B6520066 N-(2-ethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869345-82-4

N-(2-ethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6520066
CAS No.: 869345-82-4
M. Wt: 421.4 g/mol
InChI Key: VVBLGVFNBVOJNL-UHFFFAOYSA-N
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Description

This compound features an acetamide core with two key substituents:

  • N-(2-ethoxyphenyl): A phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position.
  • 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl): A sulfanyl (-S-) bridge connecting the acetamide to a 1H-imidazole ring, which is further substituted with a 3-(trifluoromethyl)phenyl group.

The trifluoromethyl (-CF₃) group enhances hydrophobicity and metabolic stability, while the ethoxy group contributes to solubility and electronic modulation.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-2-28-17-9-4-3-8-16(17)25-18(27)13-29-19-24-10-11-26(19)15-7-5-6-14(12-15)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLGVFNBVOJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound features a complex structure with an ethoxyphenyl moiety and an imidazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring and subsequent substitution reactions to introduce the ethoxy and sulfanyl groups.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds structurally related to this compound. For instance, derivatives with similar structures have shown efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models. Notably, compounds with a trifluoromethyl group have demonstrated enhanced activity compared to their non-fluorinated counterparts .

CompoundTestDose (mg/kg)Efficacy
19MES300High
12MES100Moderate
14MES100Moderate
24MES100Moderate

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial activity of related compounds. The presence of the imidazole ring is often associated with increased activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit significant biological activity, they also show varying degrees of cytotoxic effects on human cell lines. This duality necessitates careful evaluation during drug development to balance efficacy with safety .

Case Studies

  • Anticonvulsant Screening : A study involving several derivatives similar to this compound demonstrated that specific modifications could enhance anticonvulsant activity. The most potent compound exhibited protective effects in MES tests at doses as low as 100 mg/kg .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in substituents significantly influenced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazole-Based Acetamides

G877-0170 : 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • Key Differences :
    • The imidazole nitrogen is substituted with a 2-chlorophenylmethyl group instead of 3-(trifluoromethyl)phenyl.
    • The acetamide nitrogen is attached to a 3-(trifluoromethyl)phenyl group rather than 2-ethoxyphenyl.
  • Impact :
    • The chloro substituent increases lipophilicity but may reduce solubility compared to the ethoxy group.
    • The absence of a trifluoromethyl group on the imidazole could lower metabolic stability .
G877-0191 : 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • Key Differences :
    • The acetamide nitrogen is linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
  • Impact: The additional chloro substituent may enhance halogen bonding but increase molecular weight (460.3 g/mol vs.

Benzothiazole-Based Acetamides (EP3348550A1)

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13)
  • Key Differences :
    • Replaces the imidazole core with a benzothiazole ring.
    • Lacks a sulfanyl bridge; instead, the acetamide is directly attached to the benzothiazole.
  • Impact :
    • Benzothiazoles often exhibit higher metabolic stability but may reduce hydrogen-bonding capacity compared to imidazoles.
    • Lower synthetic yield (19%) compared to imidazole derivatives, suggesting synthetic challenges .

Thiazolyl Acetamides ()

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Differences :
    • Uses a thiazole ring instead of imidazole.
    • Dichlorophenyl substituent increases steric bulk and lipophilicity.
  • Impact :
    • Thiazole-based compounds often show strong coordination abilities, useful in metal-binding therapies.
    • The dichlorophenyl group may enhance cytotoxicity but reduce solubility .

Antitumor Activity

  • Imidazole acyl urea derivatives (e.g., 7a and 7d in ) with trifluoromethyl groups exhibited ~66–70% inhibition of BGC823 gastric carcinoma cells, comparable to Sorafenib.
  • The target compound’s trifluoromethyl and ethoxy groups may synergize to improve tumor selectivity and reduce off-target effects .

Anti-Exudative Activity

  • Triazole-based acetamides () demonstrated anti-exudative effects at 10 mg/kg, similar to diclofenac sodium.
  • The sulfanyl group in the target compound may enhance anti-inflammatory activity through thiol-mediated pathways .

Molecular Properties and Drug-Likeness

Property Target Compound G877-0170 Compound 13 (Benzothiazole)
Molecular Weight ~425 g/mol 425.86 ~450 g/mol
LogP (Estimated) ~3.5 ~4.0 ~3.8
Key Substituents Ethoxy, CF₃ Cl, CF₃ CF₃ (benzothiazole)
  • The ethoxy group in the target compound balances lipophilicity (LogP ~3.5) and solubility, making it more drug-like than chloro-substituted analogs .

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